spiro[4.5]decan-2-one
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Overview
Description
Spiro[4.5]decan-2-one: is an organic compound with the molecular formula C₁₀H₁₆O . It is characterized by a spirocyclic structure, where two rings share a single carbon atom. This compound is notable for its unique structural features and its presence in various natural products and synthetic applications.
Mechanism of Action
Target of Action
Spiro[4.5]decan-2-one is a complex organic compound with a unique structure
Mode of Action
The mode of action of spiro[4It has been used in the construction of spiro[4,5]decanes through a rh(i)-catalyzed dimerization of ene-vinylidenecyclopropanes . This process involves a counterion-assisted Rh(I)–Rh(III)–Rh(V)–Rh(III)–Rh(I) catalytic cycle .
Biochemical Pathways
The biochemical pathways affected by spiro[4It’s worth noting that spiro[4,5]decanes, which can be synthesized using spiro[45]decan-2-one, are found in various natural products with useful biological properties . These compounds have been associated with antitumor and anti-HIV activity .
Result of Action
The molecular and cellular effects of spiro[4Related compounds, such as spiro[4,5]decanes, have been associated with various biological activities, including antitumor and anti-hiv effects .
Biochemical Analysis
Biochemical Properties
Studies have shown that spiro[4.5]decan-2-one and related compounds can act as inhibitors of prolyl hydroxylase domain (PHD) enzymes . These enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are key players in cellular responses to low oxygen conditions .
Cellular Effects
In the context of cellular effects, this compound’s role as a PHD inhibitor suggests it could influence a variety of cellular processes. By inhibiting PHDs, this compound could potentially stabilize HIFs, leading to the upregulation of a variety of genes involved in cellular responses to hypoxia .
Molecular Mechanism
It is known to inhibit PHDs, which are 2-oxoglutarate-dependent enzymes . This inhibition could occur through competition with the 2-oxoglutarate co-substrate .
Metabolic Pathways
Given its role as a PHD inhibitor, it could potentially influence pathways related to hypoxia and cellular responses to low oxygen conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[4.5]decan-2-one can be synthesized through several methods. One common approach involves the cyclization of cyclohexaneacetaldehyde with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the spirocyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
Spiro[4.5]decan-2-one is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound derivatives have shown potential as therapeutic agents. They are investigated for their biological activities, including anti-inflammatory, antitumor, and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the synthesis of fragrances, flavors, and other specialty chemicals. Its spirocyclic structure imparts unique olfactory properties, making it valuable in the formulation of perfumes and other scented products .
Comparison with Similar Compounds
Similar Compounds
- Spiro[5.5]undecane
- Spiro[4.4]nonane
- Spiro[3.5]nonane
Uniqueness
Spiro[4.5]decan-2-one is unique due to its specific ring size and the presence of a ketone functional group. This combination of features distinguishes it from other spirocyclic compounds and contributes to its distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study and a useful building block in synthetic chemistry.
Properties
CAS No. |
3643-16-1 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
spiro[4.5]decan-3-one |
InChI |
InChI=1S/C10H16O/c11-9-4-7-10(8-9)5-2-1-3-6-10/h1-8H2 |
InChI Key |
DJHRXBYWKVQDJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC(=O)C2 |
Purity |
95 |
Origin of Product |
United States |
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